[4-(Diethylamino)phenyl]acetic acid

Catalog No.
S734882
CAS No.
27864-28-4
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Diethylamino)phenyl]acetic acid

CAS Number

27864-28-4

Product Name

[4-(Diethylamino)phenyl]acetic acid

IUPAC Name

2-[4-(diethylamino)phenyl]acetic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OILWYHDLQFTXAM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)O

Potential Role in Drug Development:

4-(Diethylamino)phenylacetic acid (4-DEPAA) bears structural similarities to existing drugs, particularly those targeting monoamine oxidase (MAO) enzymes. MAO enzymes play a crucial role in regulating neurotransmitters like dopamine and serotonin. Some research suggests 4-DEPAA might exhibit MAO inhibitory activity, potentially influencing neurotransmitter levels in the brain []. However, further investigation is needed to determine its specific effects and potential therapeutic applications.

Use in Material Science Research:

Studies have explored the use of 4-DEPAA in the development of chargeable functional group gradient surfaces. These surfaces exhibit varying electrical charges across their area, potentially influencing cell adhesion and behavior. Research suggests 4-DEPAA can be incorporated into such surfaces, potentially impacting their properties and applications in areas like biomaterials and tissue engineering [].

4-(Diethylamino)phenylacetic acid is an organic compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. It features a phenyl ring substituted with a diethylamino group and an acetic acid moiety. This compound is structurally related to other aromatic amines and carboxylic acids, making it a subject of interest in various chemical and biological studies. The presence of both amine and carboxylic acid functional groups suggests potential weakly acidic and basic properties, influencing its reactivity and interactions in biological systems.

Typical for compounds containing both amine and carboxylic acid groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The diethylamino group may undergo nucleophilic substitution reactions under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the creation of various derivatives.

The synthesis of 4-(Diethylamino)phenylacetic acid typically involves the following steps:

  • Formation of the Diethylamino Group: This can be achieved by reacting an appropriate phenyl derivative with diethylamine.
  • Acetic Acid Addition: The resulting intermediate can then be treated with acetic anhydride or acetic acid to introduce the acetic acid functionality.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain the desired purity.

Details regarding specific reaction conditions and yields may vary based on the chosen synthetic route.

4-(Diethylamino)phenylacetic acid has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting neurotransmitter systems.
  • Material Science: In the creation of functionalized surfaces for biomaterials, potentially influencing cell adhesion and behavior due to its amphiphilic nature.
  • Chemical Research: As a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving 4-(Diethylamino)phenylacetic acid have primarily focused on its role as a potential MAO inhibitor. Preliminary research suggests that it may modulate neurotransmitter levels, which could have implications for treating various psychiatric conditions. Additionally, its incorporation into biomaterials has been explored to understand how it affects cellular interactions and material properties.

4-(Diethylamino)phenylacetic acid shares structural similarities with several other compounds, particularly those containing aromatic amines and carboxylic acids. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-(Dimethylamino)phenylacetic acidC10H13NO2C_{10}H_{13}NO_2179.22 g/molContains dimethylamine instead of diethylamine
2-(4-Aminophenyl)acetic acidC9H11NO2C_{9}H_{11}NO_2165.19 g/molAmino group positioned at the ortho position
Phenylacetic acidC8H8O2C_{8}H_{8}O_2152.15 g/molLacks amino substitution, simpler structure

The uniqueness of 4-(Diethylamino)phenylacetic acid lies in its specific combination of a diethylamino group and an acetic acid moiety, which may confer distinct pharmacological properties compared to other similar compounds. This structural arrangement enhances its potential interactions within biological systems, particularly regarding neurotransmitter modulation.

XLogP3

2.6

Wikipedia

[4-(Diethylamino)phenyl]acetic acid

Dates

Last modified: 08-15-2023

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